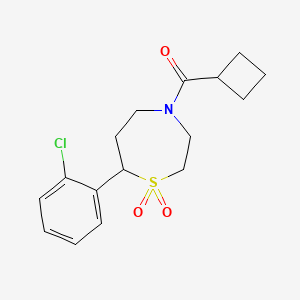

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

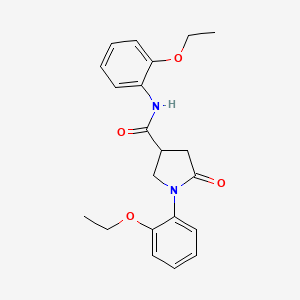

The compound is a complex organic molecule that contains a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a cyclobutyl group (a four-membered carbon ring). The presence of the dioxido group suggests that it might have some oxidizing properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a seven-membered ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazepane ring, the chlorophenyl group, and the cyclobutyl group. The chlorine atom could potentially be replaced in a substitution reaction, and the ring structures might undergo various addition or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and melting and boiling points would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Thiazole Derivatives : Compounds similar to (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone have been synthesized for their potential biological activities. For instance, a series of derivatives with thiazole moieties have shown potent in vitro antioxidant activity, suggesting that similar compounds could be explored for antioxidant properties (Reddy et al., 2015).

Antiviral Activity : Analogous compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have been synthesized and demonstrated anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Synthesis of Quinazolinones : Research has shown that similar compounds can be synthesized via a process involving Michael addition and intramolecular nucleophilic substitution, leading to the formation of quinazolinone derivatives. These compounds could be of interest in various pharmaceutical applications (Dalai et al., 2006).

Anticancer and Antimicrobial Agents : Studies have developed compounds with structures related to the subject compound, showing promising anticancer activity against a cancer cell line panel and exhibiting antibacterial and antifungal activities (Katariya et al., 2021).

Anti-mycobacterial Agents : Synthesis of phenyl cyclopropyl methanones has demonstrated anti-tubercular activities against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Dwivedi et al., 2005).

Antimicrobial and Antioxidant Activities : Methanone derivatives have shown antimicrobial and antioxidant activities, indicating the broad potential of similar compounds in combating various microbial infections and oxidative stress (Thirunarayanan, 2016).

Other Applications

Photolysis Studies : The study of photolysis of compounds like diclobutrazol, which bears structural resemblance, provides insights into the environmental behavior and degradation pathways of similar compounds (Clark et al., 1985).

Spectral Characterization and Docking Studies : Research involving the synthesis and characterization of related compounds, including molecular docking studies, aids in understanding their potential interactions with biological targets, crucial for drug design (Shahana & Yardily, 2020).

Formulation Development : Studies focusing on the formulation of similar compounds can increase their bioavailability and therapeutic effectiveness, as seen in research on nonionizable and poorly water-soluble compounds (Burton et al., 2012).

Chiral Intermediate Production : The synthesis of chiral intermediates, vital in pharmaceutical manufacturing, has been researched using microbial biotransformation, applicable to compounds like (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone (Ni et al., 2012).

Orientations Futures

The study and development of new organic compounds is a key area of research in chemistry and pharmacology. This compound, with its complex structure and functional groups, could potentially be of interest in these fields. Future research could explore its synthesis, properties, and potential applications .

Propriétés

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-22(15,20)21)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRUSRLSNCLUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)

![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)

![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)

![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)